
Cefapirina benzatínica
Descripción general
Descripción
Cephapirin benzathine is a first-generation cephalosporin antibiotic, commonly marketed under the trade name Cefadyl. It is available in injectable formulations and is effective against both gram-negative and gram-positive organisms . Cephapirin benzathine is used primarily in veterinary medicine, particularly for intramammary infusion in dairy cows to treat mastitis .
Aplicaciones Científicas De Investigación
Cephapirin benzathine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of cephalosporin antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Used in veterinary medicine to treat bacterial infections in dairy cows, particularly mastitis.
Industry: Employed in the development of new antibiotic formulations and delivery systems.
Mecanismo De Acción
The bactericidal activity of cephapirin benzathine results from the inhibition of cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity . This leads to cell lysis and death of the bacteria. Cephapirin is more resistant to beta-lactamases than penicillins, making it effective against beta-lactamase-producing bacteria .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Cephapirin Benzathine exerts its effects by interacting with penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis . By binding to these PBPs, Cephapirin Benzathine inhibits cell wall synthesis, leading to bacterial cell death .
Cellular Effects
Cephapirin Benzathine has a significant impact on various types of cells, particularly bacterial cells. It is effective against gram-negative and gram-positive organisms . Its bactericidal activity results from the inhibition of cell wall synthesis, which leads to high osmotic pressure in the cell and ultimately causes rupture of the cytoplasmic membrane .
Molecular Mechanism
The molecular mechanism of action of Cephapirin Benzathine involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . This binding interaction disrupts the normal function of these proteins, leading to the death of the bacterial cell .
Temporal Effects in Laboratory Settings
Cephapirin Benzathine has been shown to be an effective prolonged therapy treatment for more than 25 years
Dosage Effects in Animal Models
In animal models, specifically cows, Cephapirin Benzathine is used for intramammary treatment of mastitis in dry and lactating cows in recommended doses of 200 to 300 mg/quarter . The benzathine salt is also used for intrauterine treatment of sub-acute and chronic endometritis at a recommended dose of 500 mg/cow .
Metabolic Pathways
The specific metabolic pathways that Cephapirin Benzathine is involved in are not clearly defined in the available literature. It is known that Cephapirin Benzathine is partly plasma-bound .
Métodos De Preparación
Cephapirin benzathine is synthesized from 7-aminocephalosporanic acid (7-ACA) and 4-pyridinethiols. The process involves reacting acetyl bromide 7-ACA with 4-pyridinethiols in the presence of an organic alkali to obtain cephapirin acid. This is then reacted with dibenzylethylenediamine acetate or dibenzylethylenediamine to form cephapirin benzathine . The reaction conditions typically involve temperatures between 0 and 50°C and reaction times ranging from 0.1 to 20 hours .
Análisis De Reacciones Químicas
Cephapirin benzathine undergoes various chemical reactions, including:
Oxidation: Cephapirin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert cephapirin to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acyl side chain, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are sulfoxides, sulfones, alcohols, and various substituted derivatives .
Comparación Con Compuestos Similares
Cephapirin benzathine is compared with other first-generation cephalosporins such as:
Cephalothin: Similar spectrum of activity but less stable in the presence of beta-lactamases.
Cefazolin: Has a longer half-life and is more effective against certain gram-positive bacteria.
Cephradine: Similar activity but with different pharmacokinetic properties.
Cephapirin benzathine is unique due to its formulation for intramammary infusion, providing prolonged bactericidal activity in the non-lactating mammary gland .
Propiedades
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2/t2*13-,16-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHKOXGROZNHHG-RACYMRPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H54N8O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1087.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97468-37-6 | |
| Record name | Cephapirin benzathine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097468376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEPHAPIRIN BENZATHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90G868409O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cephapirin benzathine exert its antibacterial effect?
A1: Cephapirin benzathine, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cells, disrupting the transpeptidation process crucial for peptidoglycan cross-linking. This weakens the cell wall, ultimately leading to bacterial lysis and death.
Q2: What is the molecular formula and weight of cephapirin benzathine?
A2: Cephapirin benzathine has a molecular formula of C30H38N6O10S2 and a molecular weight of 698.8 g/mol. []
Q3: How does cephapirin benzathine perform in milk matrices?
A3: Studies indicate that whole milk or reconstituted whole milk can effectively substitute for raw bovine milk when assessing the solubility of cephapirin benzathine intended for intramammary administration. This is crucial as it offers a practical alternative to raw milk for solubility testing. []
Q4: Are there methods to reduce antibiotic residues in milk after cephapirin treatment?
A4: Research suggests that adding β-cyclodextrin (β–CD) to milk contaminated with cephapirin sodium or cephapirin benzathine can help reduce antibiotic residues. Optimized β-CD crystallization conditions led to reduced antibiotic concentrations in the supernatant, highlighting a potential method for residue reduction. []
Q5: How is cephapirin benzathine absorbed and distributed in dairy goats?
A5: Following intramammary administration in goats, cephapirin benzathine achieves a mean maximum plasma concentration (Cmax) of 0.073 μg/mL at approximately 7 hours post-administration. The area under the plasma concentration curve (AUClast) is 1.06 h × μg/mL, and the mean residence time until the final sampling point (MRTlast) is 13.55 hours. []
Q6: How do the pharmacokinetics of cephapirin benzathine and cloxacillin benzathine compare in goats?
A6: While both are formulated with benzathine salts, their pharmacokinetic profiles differ significantly. Cephapirin benzathine exhibits a shorter mean terminal half-life (T½) of 6.98 h compared to 77.45 h for cloxacillin benzathine. AUC and MRTlast also differ significantly between the two drugs. []
Q7: What is the efficacy of cephapirin benzathine in treating Staphylococcus aureus mastitis in dairy cows?
A7: Studies have shown varying efficacy of cephapirin benzathine against Staphylococcus aureus mastitis. While one study showed comparable cure rates to tilmicosin intramammary infusion, [] another found no significant improvement in cure rates when systemic oxytetracycline was added to cephapirin benzathine treatment. []
Q8: Can cephapirin benzathine be used to treat subclinical endometritis in buffaloes?
A8: Research indicates that a single intrauterine dose of cephapirin benzathine administered to buffaloes with subclinical endometritis at 40 days postpartum led to a higher recovery rate compared to untreated animals. Although bacterial clearance rates didn't differ significantly, treated animals experienced a shorter interval to conception, suggesting potential benefits for reproductive performance. []
Q9: How effective is cephapirin benzathine in treating subclinical mastitis in water buffaloes?
A9: A retrospective study found a 65.67% cure rate for subclinical mastitis in water buffaloes treated with various antibiotics, with cloxacillin benzathine demonstrating the highest efficacy (47.56%), followed by cephapirin benzathine (16.42%). [] This suggests cephapirin benzathine might be less effective than other treatment options for this condition.
Q10: How does cephapirin benzathine compare to other dry cow mastitis preparations?
A13: A large clinical trial comparing cephapirin benzathine (ToMORROW®) with ceftiofur hydrochloride (Spectramast DC) and penicillin G/dihydrostreptomycin (Quartermaster) found no significant differences in efficacy regarding quarter-level outcomes like the prevalence of intramammary infections post-calving, cure of pre-existing infections, prevention of new infections during the dry period, and risk for clinical mastitis. [, ]
Q11: Have there been studies on the systemic use of antibiotics for dry cow therapy?
A14: Research from the past explored systemic antibiotic treatments for mastitis. One study found that subcutaneous administration of norfloxacin nicotinate was more effective in eliminating Staphylococcus aureus intramammary infections in dry cows than intramuscular oxytetracycline or intramammary cephapirin benzathine. [] This highlights the evolution of dry cow therapy approaches.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



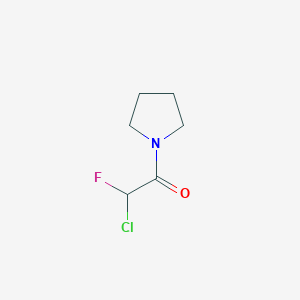
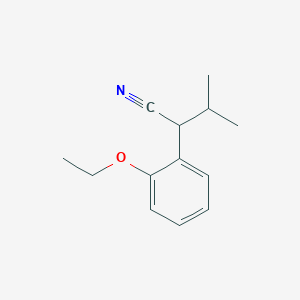
![1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one](/img/structure/B47148.png)
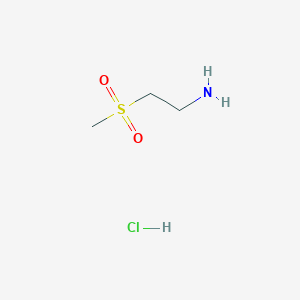
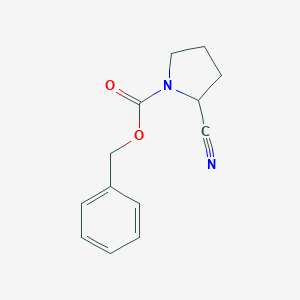
![Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid](/img/structure/B47152.png)
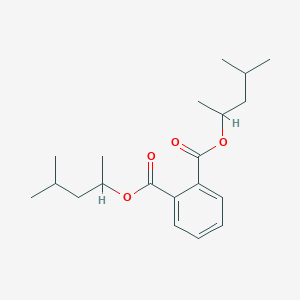




![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)

